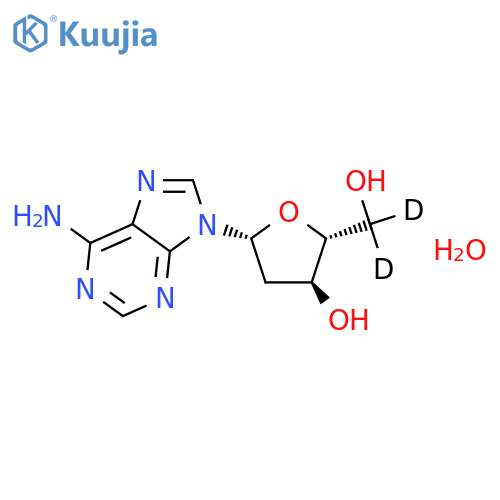Cas no 478510-81-5 (Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI))
アデノシン-5',5'-C-d2,2'-デオキシ-, モノ水和物 (9CI) は、安定同位体標識された2'-デオキシアデノシンの一種であり、特に重水素(d2)が5'位の炭素に導入された構造を有する。この化合物は核酸代謝研究や質量分析を用いた定量分析において、内部標準物質として高い有用性を示す。モノ水和物の形態をとることで結晶性が向上し、保存安定性に優れる。同位体標識により天然型分子との明確な識別が可能であり、薬物動態研究や代謝経路解析におけるトレーサーとしての利用価値が高い。高純度合成が可能なため、再現性の高い実験データ取得を支援する。

478510-81-5 structure
商品名:Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 化学的及び物理的性質
名前と識別子
-
- Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)
- (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol,hydrate
- [5',5''-2H2]2'-DEOXYADENOSINE MONOHYDRATE
- [5',5'-2H2]2'-DEOXYADENOSINE MONOHYDRATE
- 2-Deoxyadenosine-ribose-5,5-d2 monohydrate
- 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1)
- 2-Deoxyadenosine-ribose-5,5-d2 monohydrate, 97 atom % D
- (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol;hydrate
- [5',5''-2H2]2'-deoxyadenosine 1-hydrate
- DTXSID30745896
- 478510-81-5
-
- インチ: InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2D2;
- InChIKey: WZJWHIMNXWKNTO-SUJLILKXSA-N
- ほほえんだ: O.NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](C(O)([2H])[2H])O3)C=NC=12
計算された属性
- せいみつぶんしりょう: 271.12500
- どういたいしつりょう: 271.12495747g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
じっけんとくせい
- PSA: 128.54000
- LogP: -0.43390
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Omicron Biochemicals | NUC-013-0.050g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.050g |
$1190 | 2025-02-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291079A-100 mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 100MG |
¥14,666.00 | 2023-07-11 | ||
| Omicron Biochemicals | NUC-013-0.025g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.025g |
$720 | 2025-02-19 | ||
| Omicron Biochemicals | NUC-013-0.010g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.010g |
$365 | 2025-02-19 | ||
| Omicron Biochemicals | NUC-013-0.10g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.10g |
$2145 | 2025-02-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291079-50mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 50mg |
¥8055.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291079-50 mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 50mg |
¥8,055.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291079A-100mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 100mg |
¥14666.00 | 2023-09-05 |
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
